

# Ac2-26 Interaction with Formyl Peptide Receptors (FPRs): A Technical Guide

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## Compound of Interest

Compound Name: Ac2-26

Cat. No.: B549132

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## Introduction

**Ac2-26** is a 25-amino acid N-terminal fragment of Annexin A1 (AnxA1), a glucocorticoid-regulated protein with potent anti-inflammatory and pro-resolving properties. **Ac2-26** mimics many of the biological functions of its parent protein, primarily through its interaction with the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the interaction between **Ac2-26** and FPRs, focusing on quantitative binding data, detailed experimental protocols for studying this interaction, and the key signaling pathways involved. This information is crucial for researchers and professionals involved in the development of novel therapeutics targeting inflammatory and autoimmune diseases.

## Quantitative Data: Ac2-26 Interaction with FPRs

The interaction of **Ac2-26** with FPRs has been investigated in various studies, although a complete quantitative dataset for binding affinities ( $K_i$ ) and functional potencies ( $EC_{50}/IC_{50}$ ) across different cell types and assay conditions is not exhaustively available in the current literature. **Ac2-26** is known to be a somewhat promiscuous ligand, binding to both FPR1 and FPR2/ALX, with some reports suggesting similar affinities for both receptors.<sup>[1][2]</sup> The available quantitative and semi-quantitative data are summarized in the tables below.

Table 1: Functional Potency of **Ac2-26** in Chemotaxis Assays

Cell Type	Receptor(s) Expressed	Assay Type	Effective Concentration	Reference
Human Neutrophils	FPR1, FPR2/ALX	Chemotaxis	Near maximal effect at 10 $\mu$ M	[1]

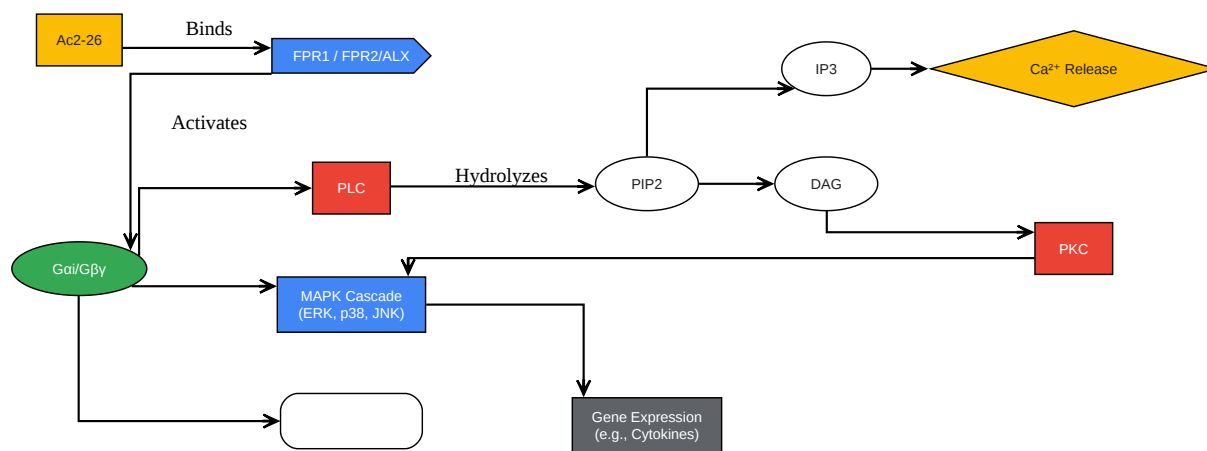
Table 2: Functional Potency of **Ac2-26** in Calcium Mobilization Assays

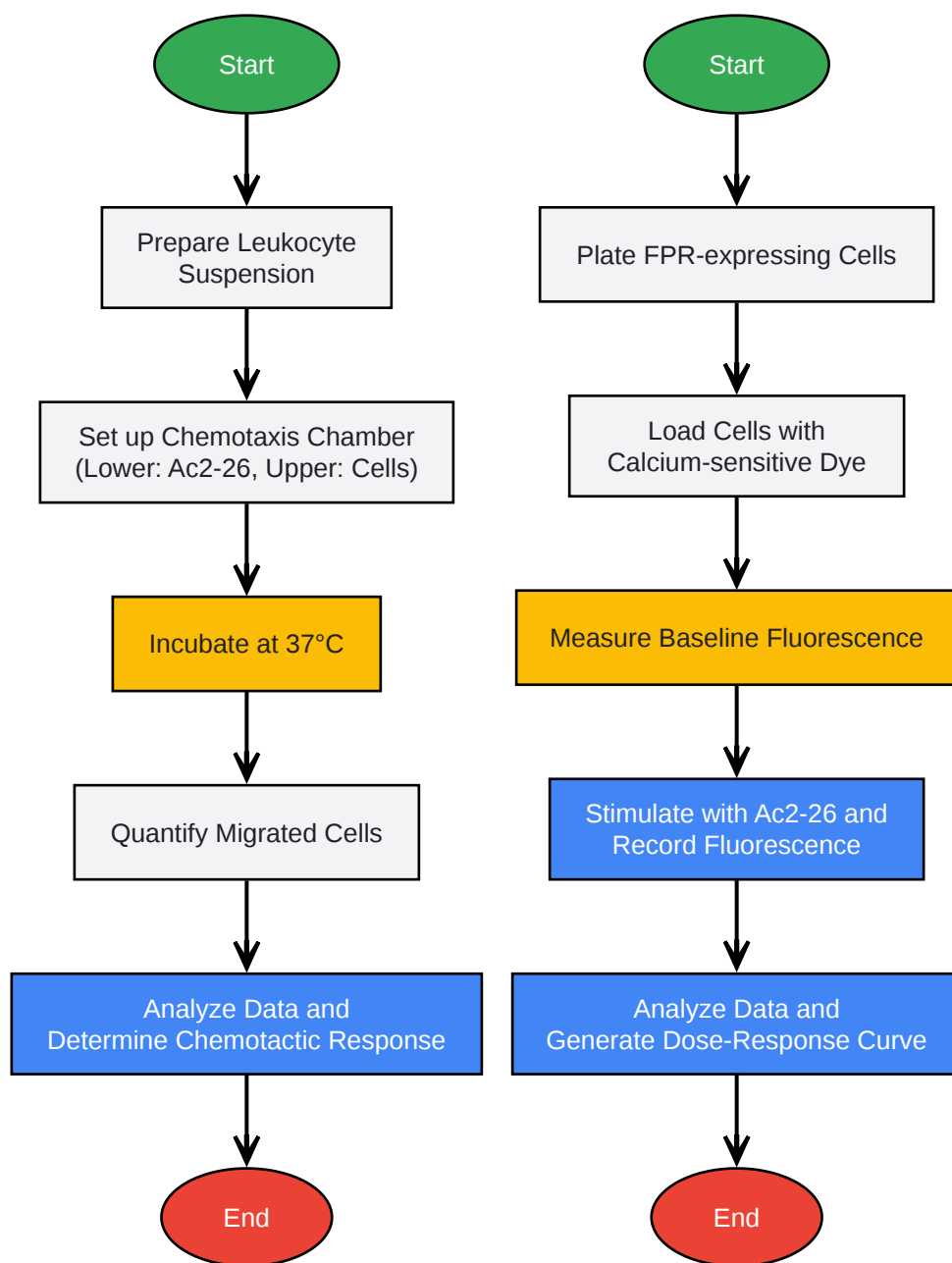
Cell Type	Receptor(s) Expressed	Assay Type	EC50 / Effective Concentration	Reference
Rat Conjunctival Goblet Cells	FPRs	Calcium Mobilization	Peak increase at 10 <sup>-9</sup> mol/L (1 nM)	[3]

## Signaling Pathways

Upon binding to FPR1 and FPR2/ALX, **Ac2-26** activates several downstream signaling pathways that mediate its diverse biological effects, including anti-inflammation, pro-resolution, and cell migration. The primary signaling cascades initiated by **Ac2-26** are the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK, as well as the NF- $\kappa$ B pathway.

## Ac2-26/FPR Signaling Pathway





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## References

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